ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum of this compound exhibits distinct signals for the aromatic, methyl, and ethyl groups. The dichlorophenyl protons resonate as a doublet at $$ \delta = 7.43–7.60 \, \text{ppm} $$ (meta to Cl) and a singlet at $$ \delta = 8.05 \, \text{ppm} $$ (para to Cl). The methyl group on the triazole ring appears as a singlet at $$ \delta = 2.18 \, \text{ppm} $$, while the ethyl carboxylate group shows a quartet at $$ \delta = 4.27–4.17 \, \text{ppm} $$ (–CH2–) and a triplet at $$ \delta = 1.41–1.38 \, \text{ppm} $$ (–CH3).
13C NMR: Key signals include the carbonyl carbon at $$ \delta = 158.46 \, \text{ppm} $$, triazole carbons at $$ \delta = 153.21 \, \text{ppm} $$ (C3) and $$ \delta = 139.88 \, \text{ppm} $$ (C5), and aromatic carbons between $$ \delta = 127.5–134.9 \, \text{ppm} $$. The ethyl group carbons resonate at $$ \delta = 61.98 \, \text{ppm} $$ (–CH2–) and $$ \delta = 14.2 \, \text{ppm} $$ (–CH3).
Infrared (IR) Spectroscopy
The IR spectrum features a strong carbonyl (C=O) stretch at $$ 1666 \, \text{cm}^{-1} $$, characteristic of ester groups. Aromatic C–Cl stretches appear at $$ 740–790 \, \text{cm}^{-1} $$, while triazole ring vibrations are observed at $$ 1500–1590 \, \text{cm}^{-1} $$. N–H stretches are absent, confirming the substitution pattern.
UV-Vis Spectroscopy
The compound exhibits a π→π* transition in the UV region ($$ \lambda_{\text{max}} = 270–290 \, \text{nm} $$) due to the conjugated triazole and aromatic systems. A weaker n→π* transition near $$ 310 \, \text{nm} $$ arises from the non-bonding electrons on the carbonyl oxygen.
Computational Chemistry Approaches for Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of this compound. The HOMO is localized on the triazole ring and dichlorophenyl group, indicating nucleophilic reactivity, while the LUMO resides on the carbonyl group, suggesting electrophilic susceptibility (Figure 1).
Table 2: Calculated Molecular Orbital Energies and Mulliken Charges
| Parameter | Value (eV) |
|---|---|
| HOMO energy | -6.32 |
| LUMO energy | -1.85 |
| HOMO-LUMO gap | 4.47 |
| Mulliken charge (C=O) | -0.45 |
The electrostatic potential map reveals regions of high electron density (negative potential) around the carbonyl oxygen and chlorine atoms, consistent with their electronegativity. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the triazole ring and substituents, stabilizing the molecular structure.
Properties
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-3-19-12(18)11-15-7(2)17(16-11)10-5-4-8(13)6-9(10)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVACRZWGPJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391370 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103058-78-2 | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103058-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the following key steps:
Step 1: Preparation of 2,4-dichlorophenyl hydrazine or related hydrazine derivatives.
This intermediate is crucial for introducing the 2,4-dichlorophenyl group onto the triazole ring.Step 2: Cyclization with appropriate β-ketoesters or equivalents.
Reaction of the hydrazine derivative with ethyl acetoacetate (or similar β-ketoesters) under basic or acidic conditions leads to the formation of the 1,2,4-triazole ring system.Step 3: Esterification or direct use of ethyl esters to obtain the ethyl carboxylate functional group at the 3-position.
This route ensures the formation of the triazole ring with the required substitution pattern.
Specific Reported Method from Literature
According to chemical databases and patent literature, a representative synthetic procedure includes:
- Mixing 2,4-dichlorophenyl hydrazine with ethyl acetoacetate in the presence of a base such as potassium hydroxide or sodium ethoxide.
- Heating the mixture under reflux conditions to promote cyclization and ring closure forming the triazole core.
- Isolation of the product by standard purification techniques such as recrystallization or chromatography.
This method yields ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate with high purity suitable for further applications.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or tetrahydrofuran (THF) | Ethanol is common for esterification steps |
| Base | Potassium hydroxide (KOH), sodium ethoxide | Facilitates cyclization and deprotonation |
| Temperature | Reflux (~78–100 °C) | Ensures complete reaction and cyclization |
| Reaction Time | 4–12 hours | Depends on scale and reagent purity |
| Work-up | Acidification followed by extraction | To isolate the ester product |
| Purification | Recrystallization or column chromatography | To achieve high purity |
Alternative Synthetic Approaches
Lithiation and Carboxylation Route:
Starting from 1-methyl-1H-1,2,4-triazole derivatives, lithiation at the 3-position followed by reaction with carbon dioxide can yield carboxylic acid intermediates, which upon esterification form the ethyl ester. This approach is more common for related triazole carboxylates but can be adapted for the dichlorophenyl-substituted derivatives.Halogenation and Catalytic Hydrogenation:
Some patents describe halogenated triazole intermediates (e.g., 5-bromo derivatives) that are subsequently reduced under catalytic hydrogenation to yield the methyl-substituted triazole esters. This method allows for selective functional group transformations and may improve yields in industrial settings.
Industrial Production Considerations
- Scale-up: Industrial synthesis often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent addition rates.
- Purity and Yield Optimization: Use of automated systems and in-line monitoring (e.g., HPLC) ensures consistent product quality.
- Environmental and Safety Aspects: Choice of solvents and bases is optimized to minimize hazardous waste and improve sustainability.
Research Findings on Reaction Mechanisms and Efficiency
- The cyclization step forming the triazole ring is generally base-catalyzed and proceeds via nucleophilic attack of the hydrazine nitrogen on the β-ketoester carbonyl, followed by ring closure and elimination of water.
- Esterification is often achieved either by direct use of ethyl acetoacetate or by post-synthesis esterification of the carboxylic acid intermediate using reagents like thionyl chloride and ethanol.
- Reaction yields typically range from 70% to 90%, depending on reagent purity and reaction optimization.
Summary Data Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 2,4-Dichlorophenyl hydrazine prep. | Reduction of 2,4-dichloronitrobenzene | Key intermediate for triazole formation |
| Cyclization | 2,4-Dichlorophenyl hydrazine + ethyl acetoacetate + base, reflux in ethanol | Formation of triazole ring with methyl and ester substituents |
| Esterification (if needed) | Carboxylic acid intermediate + SOCl2 + EtOH | Conversion to ethyl ester |
| Purification | Recrystallization or chromatography | High purity product |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal drugs.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound may also interact with other enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 1-(2-Bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate
- Key Differences : Replaces the methyl group at position 5 with a 2,4-dichlorophenyl moiety and introduces a bromo-fluoropyridinyl group at position 1.
- Bioactivity : Demonstrates potent antibacterial (e.g., against Staphylococcus aureus) and antiproliferative activity, attributed to enhanced π-π stacking and halogen bonding interactions .
- Application : Primarily investigated for pharmaceutical uses, unlike the target compound, which lacks reported therapeutic data .
Fenchlorazole-Ethyl (Ethyl 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate)
- Key Differences : Substitutes the methyl group at position 5 with a trichloromethyl (-CCl₃) group.
- Bioactivity : Acts as a herbicide safener, protecting crops from phytotoxicity by enhancing glutathione transferase activity .
- Safety Profile: Classified as carcinogenic (Carc. Cat. 2; R45) and environmentally toxic (N; R50-53) under EU regulations . In contrast, the methyl-substituted compound may exhibit lower toxicity due to reduced electrophilicity .
Pyrazole-Based Analogues
Ethyl 1-(2,4-Dichlorophenyl)-5-methylpyrazole-3-carboxylate (S1-2)
Table 1: Substituent Impact on Key Properties
Key Observations:
- Electron-Withdrawing Groups (e.g., -CCl₃, -CF₃) : Enhance herbicide safening but increase toxicity risks .
- Lipophilicity : The 2,4-dichlorophenyl group in the target compound improves membrane permeability compared to unsubstituted analogs .
- Cost : The target compound is priced at $650/g, significantly higher than simpler triazoles (e.g., $296–$400/g for ethyl 5-phenyl derivatives), likely due to synthetic complexity .
Biological Activity
Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H12Cl2N4O2
- Molecular Weight : 301.15 g/mol
The structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Bacillus subtilis | Significant activity |
| Candida albicans | Low activity |
In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) in the range of 50-100 µg/mL against these pathogens, indicating potential as an antimicrobial agent .
2. Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of this compound. In a study involving peripheral blood mononuclear cells (PBMC), this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Release (pg/mL) | Compound Release (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 60 |
These results suggest that the compound could be beneficial in treating inflammatory diseases .
3. Anticancer Activity
The compound has also been explored for its anticancer properties. In various cancer cell lines, including leukemia and breast cancer cells, it exhibited cytotoxic effects with IC50 values indicating significant antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 25 |
| MCF7 (Breast Cancer) | 30 |
Studies indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives, including this compound, demonstrated that modifications to the side chains influenced antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays showed that treatment with this compound led to a downregulation of NF-kB signaling pathways in activated macrophages. This suggests a targeted mechanism for reducing inflammation through modulation of immune responses .
Q & A
Q. What are the established synthetic routes for ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate?
The compound can be synthesized via cyclization of amidrazone precursors. For example, refluxing ethyl 2-chloro-2-oxoacetate with substituted hydrazines and aldehydes (e.g., acetaldehyde) in toluene or ethanol, catalyzed by acids like p-toluenesulfonic acid, yields the triazole core. Subsequent purification via flash chromatography (e.g., EtOAc/hexanes) and recrystallization from solvents like 2-propanol provides the final product .
Q. Which spectroscopic methods are critical for structural confirmation of this triazole derivative?
- 1H/13C NMR : Key for confirming substituent positions and purity. For example, methyl groups typically appear as singlets (δ ~2.3–2.6 ppm), while aromatic protons from dichlorophenyl groups resonate as multiplets (δ ~7.4–7.8 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving hydrogen-bonding networks and torsional angles between aromatic rings and the triazole plane .
- Mass spectrometry (EI+) : Validates molecular weight (e.g., observed m/z ~300 for the parent ion) .
Q. What biological activities are reported for structurally related triazole carboxylates?
Analogous compounds, such as fenchlorazole (with a trichloromethyl group), exhibit herbicidal activity. The methyl-substituted variant may share agrochemical potential due to structural similarity, though specific bioactivity data for this compound requires further validation .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While direct toxicity data is limited, structurally similar triazoles are classified under EU CLP regulations as hazardous (e.g., carcinogenicity, aquatic toxicity). Use PPE (gloves, goggles), avoid inhalation, and dispose of waste via approved protocols for halogenated organics .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency compared to toluene .
- Catalyst screening : Substituting p-toluenesulfonic acid with Lewis acids (e.g., ZnCl2) may reduce side reactions.
- Temperature control : Lowering reflux temperatures (e.g., 80°C vs. 110°C) minimizes decomposition, as monitored by TLC .
Q. How do pH and solvent polarity affect NMR spectral interpretation for this compound?
The triazole ring’s tautomerism (1H vs. 4H forms) can shift proton signals. For example, in DMSO-d6, intramolecular hydrogen bonding stabilizes the 1H form, altering chemical shifts. Acidic conditions may protonate the triazole nitrogen, further complicating splitting patterns .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC50).
- Photodegradation studies : Use HPLC-MS to identify breakdown products under UV light.
- Soil metabolism assays : Monitor persistence via 14C-labeling in simulated ecosystems .
Q. How can computational models (e.g., DFT) predict structure-activity relationships for agrochemical applications?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate with herbicidal efficacy. For example, electron-withdrawing groups (e.g., Cl) enhance binding to target enzymes like acetolactate synthase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
